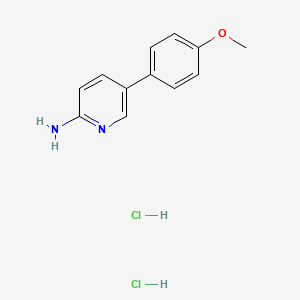

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of aminopyridine research, which gained prominence through scientific studies in the mid-twentieth century. Aminopyridines, as a class of compounds representing monoamino and diamino derivatives of pyridine, have been extensively studied over the past several decades owing to their diverse biological activities and synthetic utility. The specific compound this compound represents a sophisticated evolution of this research trajectory, incorporating the strategic placement of a methoxyphenyl substituent to enhance both pharmacological properties and synthetic versatility.

The historical significance of aminopyridines in pharmaceutical development cannot be overstated, as they have served as essential building blocks for numerous therapeutic agents. The progression from simple aminopyridine structures to more complex derivatives like this compound reflects the continuous refinement of molecular design strategies aimed at optimizing biological activity while maintaining favorable physicochemical properties. This compound's development is particularly noteworthy as it combines the established pharmacological utility of aminopyridines with the electronic modulation provided by the methoxy substituent, creating a molecular framework that has proven valuable across multiple research domains.

Nomenclature and Classification

This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 5-(4-methoxyphenyl)pyridin-2-amine dihydrochloride. The compound is registered under Chemical Abstracts Service number 1185081-59-7, providing a unique identifier for scientific and commercial applications. The molecular formula is precisely defined as C12H14Cl2N2O, reflecting the presence of two hydrochloride moieties that form salt structures with the basic amine functionality.

The systematic nomenclature reveals the structural complexity inherent in this compound. The base structure consists of a pyridine ring bearing an amino group at the 2-position and a 4-methoxyphenyl substituent at the 5-position. The dihydrochloride designation indicates the formation of a double salt, where both the pyridine nitrogen and the amino nitrogen can potentially participate in protonation, resulting in enhanced water solubility and improved handling characteristics compared to the free base form. This salt formation is particularly important for pharmaceutical applications, as it provides better stability and bioavailability profiles.

The compound belongs to the broader classification of aromatic amines and specifically falls within the subcategory of substituted aminopyridines. This classification is significant because it determines both the chemical reactivity patterns and the potential biological activities associated with the molecule. The presence of both electron-donating (methoxy) and electron-withdrawing (pyridine) groups creates a unique electronic environment that influences the compound's interactions with biological targets and its behavior in chemical transformations.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of sophisticated molecular design principles. Heterocyclic compounds, particularly those containing pyridine rings, have long been recognized as privileged scaffolds in medicinal chemistry due to their ability to participate in diverse intermolecular interactions and their structural similarity to naturally occurring biomolecules. The incorporation of the methoxyphenyl substituent introduces additional complexity that enhances the compound's versatility across multiple applications.

The compound exemplifies the strategic use of substituent effects to modulate molecular properties. The methoxy group functions as an electron-donating substituent that increases electron density on the aromatic system, potentially enhancing binding interactions with biological targets. Simultaneously, the pyridine nitrogen provides a coordination site for metal complexation and hydrogen bonding interactions, expanding the compound's utility in coordination chemistry and supramolecular applications. This dual functionality makes the compound particularly valuable for researchers investigating structure-activity relationships in drug design.

From a synthetic perspective, this compound serves as an important intermediate in the preparation of more complex heterocyclic systems. The amino functionality provides multiple reactive sites for further derivatization, including acylation, alkylation, and condensation reactions. The compound's stability and well-defined structure make it an ideal starting material for combinatorial chemistry approaches aimed at generating diverse chemical libraries for biological screening.

Current Research Status

Contemporary research on this compound spans multiple disciplines, reflecting the compound's broad utility and potential applications. Recent investigations have focused primarily on its role as a pharmacophore in drug design, with particular emphasis on its ability to inhibit specific enzymes and modulate receptor activity. The compound has demonstrated significant promise in anticancer research, with studies showing potent antiproliferative effects against various cancer cell lines.

Current synthetic methodologies for producing this compound have evolved to emphasize efficiency and environmental sustainability. The Suzuki-Miyaura cross-coupling reaction has emerged as a preferred synthetic route, offering high yields and excellent functional group tolerance. Industrial production methods increasingly utilize continuous flow reactors to achieve better control over reaction parameters and ensure consistent product quality, representing a significant advancement in manufacturing capabilities.

Table 1: Current Research Applications of this compound

The molecular weight of 273.15 grams per mole and the specific structural features of this compound have made it particularly attractive for structure-based drug design efforts. Advanced computational modeling studies have revealed favorable binding interactions with various enzyme targets, supporting its continued investigation as a lead compound for therapeutic development. The compound's ability to participate in both hydrophobic and hydrogen bonding interactions provides multiple mechanisms for target engagement, contributing to its observed biological activities.

Recent studies have also explored the compound's potential in materials science applications, particularly in the development of organic electronic devices. The unique electronic properties arising from the combination of the pyridine and methoxyphenyl moieties create favorable characteristics for charge transport and light emission applications. This dual utility in both pharmaceutical and materials applications demonstrates the compound's versatility and ensures continued research interest across multiple scientific disciplines.

Table 2: Physicochemical Properties of this compound

Properties

IUPAC Name |

5-(4-methoxyphenyl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2ClH/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10;;/h2-8H,1H3,(H2,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQHMWLRCKDUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661726 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185081-59-7 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of 5-(4-Methoxyphenyl)pyridin-2-amine

- Starting Materials : The synthesis often begins with 4-methoxybenzaldehyde and 2-aminopyridine or similar precursors.

- Reaction Conditions : The reaction may involve a Suzuki coupling or a similar cross-coupling reaction to attach the 4-methoxyphenyl group to the pyridine ring. This step requires careful control of conditions, including the choice of catalysts and solvents.

Step 2: Conversion to Dihydrochloride Form

- Reaction Conditions : Once 5-(4-Methoxyphenyl)pyridin-2-amine is obtained, it is converted into its dihydrochloride form by reacting it with hydrochloric acid under controlled conditions. This step is crucial for achieving high purity and yield.

Chemical and Physical Characteristics

| Property | Value |

|---|---|

| CAS No. | 1185081-59-7 |

| Molecular Formula | C12H14Cl2N2O |

| Molecular Weight | 273.15 g/mol |

| IUPAC Name | 5-(4-methoxyphenyl)pyridin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H12N2O.2ClH/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10;;/h2-8H,1H3,(H2,13,14);2*1H |

| Standard InChIKey | VNQHMWLRCKDUSO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CN=C(C=C2)N.Cl.Cl |

Research Findings and Applications

- Applications : This compound is primarily used in laboratory settings for scientific research and industrial applications. Its unique structure makes it valuable in various chemical syntheses and studies.

- Challenges : Achieving high purity and yield requires careful control of reaction conditions, particularly during the conversion to the dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is a chemical compound with significant applications across various scientific disciplines, particularly in organic synthesis, pharmacology, and biochemistry. This article provides a detailed overview of its applications, supported by case studies and data tables.

Organic Synthesis

This compound is utilized in the synthesis of various hybrid compounds and derivatives:

- Hybrid Compounds : It is used to synthesize hybrid compounds that include fragments of 5-aryl-2,2′-bipyridines and pyrene. These compounds are important for developing new materials with unique properties .

- Imidazo[1,2-a]pyridines : The compound serves as a precursor in synthesizing imidazo[1,2-a]pyridines through the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is noted for being fast, clean, and environmentally benign .

Research has indicated that derivatives of this compound may exhibit biological activity:

- Inhibition of ALOX15 : Substituted derivatives are studied for their potential to inhibit the linoleate oxygenase activity of ALOX15, which is relevant in inflammatory processes .

- Cancer Research : The compound has been evaluated for its effects on cancer cell lines, showing promising results as a potential therapeutic agent .

Inorganic Chemistry

The compound is also involved in synthesizing Ruthenium(II)-bipyridine complexes, which have applications in non-linear optics (NLO). These complexes demonstrated second harmonic generation capabilities, indicating their potential use in photonic devices .

Pharmacological Studies

The compound has been investigated for its role as a negative allosteric modulator (NAM) for metabotropic glutamate receptor 2 (mGluR2). This application is significant in the context of neurological research and the development of treatments for psychiatric disorders .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Methodology/Outcome |

|---|---|---|

| Organic Synthesis | Synthesis of hybrid compounds | Involves reaction with 5-aryl derivatives |

| Biological Activity | Inhibition of ALOX15 | In silico docking studies and molecular dynamics simulations |

| Inorganic Chemistry | Synthesis of Ruthenium(II) complexes | Kurtz-powder technique for NLO applications |

| Pharmacological Studies | mGluR2 modulation | PET imaging studies to evaluate brain distribution and binding kinetics |

Table 2: Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(4-Chlorophenyl)pyridin-2-ylamine | Chlorine substituent on phenyl group | Potentially enhanced biological activity |

| 5-(4-Aminophenyl)pyridin-2-ylamine | Amino substituent on phenyl group | Increased reactivity due to amino group |

| 5-(4-Nitrophenyl)pyridin-2-ylamine | Nitro substituent on phenyl group | Stronger electron-withdrawing properties |

Case Study 1: Inhibition of ALOX15

A study investigated various substituted imidazoles derived from this compound for their inhibitory effects on ALOX15. Results indicated that while some derivatives exhibited significant inhibition, others were less effective compared to indole derivatives .

Case Study 2: Synthesis and Characterization of NLO Materials

Research focused on synthesizing Ruthenium(II)-bipyridine complexes using this compound. The synthesized complexes were characterized by their ability to generate second harmonic signals, demonstrating their potential utility in photonic applications .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-m-Tolylpyridin-2-ylamine Dihydrochloride

- Structure : Substitutes the 4-methoxyphenyl group with a 3-methylphenyl (m-tolyl) group.

- Increased hydrophobicity due to the methyl group may enhance membrane permeability but reduce aqueous solubility compared to the methoxy analog.

- Applications : Used in ligand-optimization studies where lipophilicity is prioritized .

5-(1-Methyl-pyrrolidin-2-yl)-pyridin-2-ylamine Dihydrochloride

- Structure : Replaces the 4-methoxyphenyl group with a 1-methyl-pyrrolidin-2-yl moiety.

- Enhanced conformational flexibility due to the cyclic amine may improve interaction with allosteric binding sites.

- Applications : Explored in central nervous system (CNS) drug candidates targeting neurotransmitter transporters .

5-(4-Methyl-piperazin-1-yl)pyridin-2-ylamine

- Structure : Substitutes the methoxyphenyl group with a 4-methylpiperazine ring.

- Key Differences :

- The piperazine group adds two basic nitrogen atoms, significantly altering pharmacokinetics (e.g., increased plasma protein binding).

- Improved metabolic stability due to hindered oxidative metabolism of the piperazine ring compared to the methoxyphenyl group.

- Applications : Common in kinase inhibitors (e.g., imatinib analogs) where basic side chains enhance target engagement .

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride

- Structure : Features a chlorine atom at the 5-position and a piperidin-4-yl group linked to the pyridine amine.

- The piperidine group provides a rigid scaffold, favoring interactions with G-protein-coupled receptors (GPCRs).

- Applications : Investigated in anticancer agents targeting DNA repair pathways .

Biological Activity

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 273.16 g/mol. It features a pyridine ring substituted with a 4-methoxyphenyl group and an amino group, making it a member of the pyridine derivatives. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities.

The compound is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous environments. This property is crucial for its application in biological studies and potential therapeutic uses.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzyme activities, particularly those related to cancer cell proliferation and inflammation.

- Anticancer Properties : It has shown promise in vitro against several human cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Activity : Initial evaluations suggest some antimicrobial properties, although further studies are needed to establish efficacy.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of pyridine compounds, including this compound. The compound exhibited low micromolar GI values against several human tumor cell lines, indicating significant cytotoxic activity. Table 1 summarizes the findings:

| Cell Line | GI (μM) |

|---|---|

| A549 (Lung Cancer) | 1.55 |

| KB (Cervical Cancer) | 2.20 |

| DU145 (Prostate Cancer) | 2.40 |

These results suggest that the compound may be effective in targeting multiple types of cancer cells.

Enzyme Inhibition Studies

In silico docking studies have been conducted to evaluate the binding affinity of this compound to various enzymes involved in inflammation and cancer progression. The results indicate that the compound can effectively bind to these targets, potentially inhibiting their activity and providing therapeutic benefits.

Case Studies

-

Study on Linoleate Oxygenase Activity :

- Researchers investigated the inhibitory effects of substituted pyridine derivatives on ALOX15 enzyme activity. The results indicated that the presence of the methoxyphenyl group significantly enhanced inhibitory effects compared to other substituents.

-

Antimicrobial Evaluation :

- A separate study assessed the antimicrobial properties of this compound against various bacterial strains. While initial findings suggested moderate activity, further optimization of the compound's structure could enhance its efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.